1-(2,2-diphenylethyl)-6,7-dimethoxyspiro[3H-isoquinoline-4,4'-oxane];hydrochloride
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Overview
Description
This compound belongs to the class of spiro compounds, characterized by a spiro-connected isoquinoline and oxane ring system
Preparation Methods
The synthesis of 1-(2,2-diphenylethyl)-6,7-dimethoxyspiro[3H-isoquinoline-4,4’-oxane];hydrochloride involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Spirocyclization: The spiro connection between the isoquinoline and oxane rings is achieved through a cyclization reaction, often involving a nucleophilic attack on a suitable electrophile.
Introduction of Diphenylethyl and Dimethoxy Groups: The diphenylethyl and dimethoxy groups are introduced through substitution reactions, using appropriate reagents and conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,2-Diphenylethyl)-6,7-dimethoxyspiro[3H-isoquinoline-4,4’-oxane];hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, breaking down the compound into smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Diphenylethyl)-6,7-dimethoxyspiro[3H-isoquinoline-4,4’-oxane];hydrochloride has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a potential drug candidate.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2,2-diphenylethyl)-6,7-dimethoxyspiro[3H-isoquinoline-4,4’-oxane];hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-(2,2-Diphenylethyl)-6,7-dimethoxyspiro[3H-isoquinoline-4,4’-oxane];hydrochloride can be compared with other similar compounds, such as:
Spirocyclic Isoquinolines: These compounds share the spiro-connected isoquinoline core but may differ in the substituents attached to the rings.
Diphenylethyl Derivatives: Compounds with the diphenylethyl group but different core structures.
Dimethoxy Isoquinolines: Isoquinoline derivatives with dimethoxy groups but lacking the spiro connection.
The uniqueness of 1-(2,2-diphenylethyl)-6,7-dimethoxyspiro[3H-isoquinoline-4,4’-oxane];hydrochloride lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-diphenylethyl)-6,7-dimethoxyspiro[3H-isoquinoline-4,4'-oxane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO3.ClH/c1-31-27-18-24-25(19-28(27)32-2)29(13-15-33-16-14-29)20-30-26(24)17-23(21-9-5-3-6-10-21)22-11-7-4-8-12-22;/h3-12,18-19,23H,13-17,20H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDSDVVCPPPXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NCC23CCOCC3)CC(C4=CC=CC=C4)C5=CC=CC=C5)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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